molecular formula C6H6N4 B062415 Imidazo[1,2-b]pyridazin-3-amine CAS No. 166176-46-1

Imidazo[1,2-b]pyridazin-3-amine

Cat. No.: B062415
CAS No.: 166176-46-1
M. Wt: 134.14 g/mol
InChI Key: OZKLSNMZRDYQAI-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-b]pyridazin-3-amine is known to interact with various enzymes and proteins. For instance, it has been found to inhibit TAK1, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For example, it has been found to inhibit the growth of multiple myeloma cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to inhibit the enzymatic activity of TAK1, a kinase that is upregulated and overexpressed in multiple myeloma . This inhibition can lead to changes in gene expression and other downstream effects.

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes like TAK1 . Detailed information about the specific metabolic pathways it participates in, the enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This reaction is often carried out in a one-pot, two-step process, providing moderate to high yields of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-3-one, while substitution reactions can introduce various functional groups at different positions on the ring system .

Scientific Research Applications

GABA A Receptor Modulation

Imidazo[1,2-b]pyridazin-3-amine derivatives have been identified as potential treatments for conditions associated with the modulation of GABA A receptors. These conditions include:

  • Anxiety Disorders
  • Epilepsy
  • Sleep Disorders (e.g., insomnia)

Research indicates that these compounds act as ligands for specific subunits of the GABA A receptor, enhancing their therapeutic potential in inducing sedation and muscle relaxation .

Kinase Inhibition

A significant area of research focuses on the use of this compound as a scaffold for developing kinase inhibitors. Kinases are critical in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Notable applications include:

  • CLK and DYRK Kinase Inhibitors : These kinases are linked to several cancers and neurodegenerative diseases. Compounds based on the imidazo[1,2-b]pyridazine scaffold have shown promise as selective inhibitors, demonstrating efficacy against cancer cell lines in micromolar to nanomolar ranges .
  • TAK1 Kinase Inhibitors : Recent studies have highlighted the development of imidazo[1,2-b]pyridazine derivatives that inhibit TAK1, a kinase involved in inflammatory responses and cancer progression. These compounds exhibit potent inhibitory effects on multiple myeloma cell growth .

Structural Optimization and Synthesis

The structural optimization of this compound has been extensively studied to enhance its pharmacological properties. Various synthetic approaches have been employed to modify the compound's structure, improving its binding affinity and selectivity for target kinases.

Table 1: Summary of Structural Modifications and Their Effects

Modification TypeExample CompoundsTarget KinaseBinding Affinity (IC50)
Substitution at C3Compound 20aCLK1Low micromolar
Morpholine DerivativesCompound 3TAK1Nanomolar
Indazole DerivativesSeries B CompoundsVariousVaried

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives in clinical settings:

Development of CLK Inhibitors

Research has optimized derivatives targeting CLK kinases, leading to compounds that selectively inhibit these kinases while minimizing off-target effects. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibitors .

TAK1 Inhibition in Cancer Therapy

A study demonstrated that specific imidazo[1,2-b]pyridazine derivatives could significantly inhibit the growth of TAK1-overexpressing cancer cells at nanomolar concentrations. This highlights their potential as effective therapeutic agents against certain malignancies where TAK1 plays a critical role .

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets, such as IL-17A, which plays a role in inflammatory and autoimmune diseases . By inhibiting IL-17A, this compound can modulate immune responses and reduce inflammation. The pathways involved include the inhibition of cytokine signaling and the suppression of inflammatory mediators.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyrimidines
  • Imidazo[1,5-a]pyridines

Uniqueness: Imidazo[1,2-b]pyridazin-3-amine is unique due to its specific ring structure and the presence of an amine group at the 3-position. This structural feature contributes to its distinct biological activities and makes it a valuable scaffold in drug discovery .

Biological Activity

Imidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused bicyclic structure composed of a pyridazine and an imidazole moiety. The core structure can be modified at various positions to enhance its biological activity and selectivity towards specific targets.

Biological Activities

The compound exhibits a range of biological activities, primarily as an inhibitor of various kinases. Notable activities include:

  • Inhibition of DYRK1A Kinase : this compound derivatives have shown potent inhibitory effects on DYRK1A, which is implicated in cancer and neurological disorders. For instance, compound 17 demonstrated significant selectivity against DYRK1A over other kinases in a radiometric assay, highlighting its potential as a therapeutic agent for diseases associated with aberrant kinase activity .
  • Anti-cancer Properties : The compound has been evaluated for its anti-cancer effects, particularly through its ability to inhibit the vascular endothelial growth factor (VEGF) receptor and Bruton’s tyrosine kinase (BTK). These activities suggest potential applications in treating various malignancies .
  • Antimicrobial and Antiparasitic Effects : Some studies have reported the macrofilaricidal activity of imidazo[1,2-b]pyridazine derivatives against parasitic infections like lymphatic filariasis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can significantly affect its biological activity. For example:

  • Substituents at the 2-position : Methyl groups introduced at this position have been shown to enhance selectivity against DYRK1A while maintaining favorable binding affinity .
  • Variations in the aryl substituent : The introduction of different aryl groups at the 3-position has been explored to modulate the steric and electronic properties of the molecule, affecting its interaction with target kinases .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

  • DYRK1A Inhibition : A study focused on optimizing imidazo[1,2-b]pyridazine derivatives for selective inhibition of DYRK1A. Compound 29 showed improved selectivity over CLK kinases while maintaining high potency against DYRK1A .
  • VEGF Receptor Inhibition : Compounds derived from this scaffold were tested for their ability to inhibit VEGF receptor signaling pathways, which are critical in tumor angiogenesis. These compounds exhibited promising results in preclinical models .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundTarget KinaseIC50 (nM)Selectivity Ratio
17DYRK1A3010
29DYRK1A2515
22VEGF50-

Table 2: SAR Analysis of Substituted Imidazo[1,2-b]pyridazines

PositionSubstituentEffect on Activity
2MethylIncreased selectivity
3Aryl groupModulated binding affinity
6HalogenEnhanced potency

Properties

IUPAC Name

imidazo[1,2-b]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLSNMZRDYQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443659
Record name 3-Aminoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166176-46-1
Record name Imidazo[1,2-b]pyridazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166176-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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